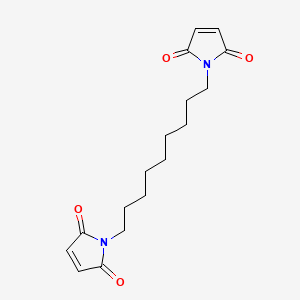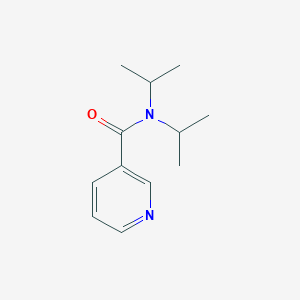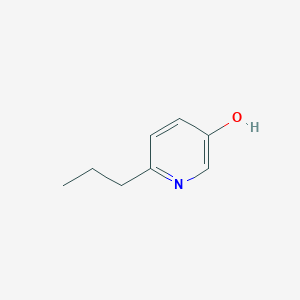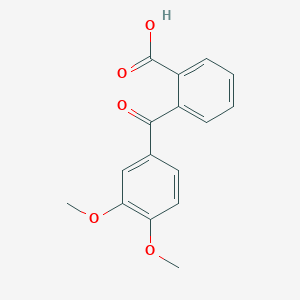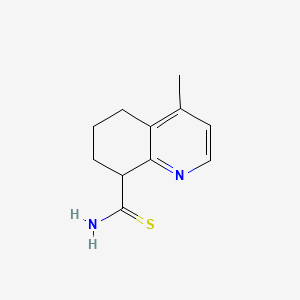
Isotiquimide
Descripción general
Descripción
ISOTIQUIMIDA es un compuesto químico con aplicaciones significativas en diversos campos, incluyendo química, biología, medicina e industria. Es conocido por su estructura química y propiedades únicas, que lo convierten en un compuesto valioso para la investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ISOTIQUIMIDA implica varios pasos, incluyendo el uso de reactivos y catalizadores específicos. Un método común implica el acoplamiento catalizado por paladio de la tert-butilimina del o-yodobenzaldehído con acetilenos terminales sustituidos con arilo y alquenilo, seguido de una ciclización catalizada por cobre . Este método proporciona excelentes rendimientos y tiempos de reacción cortos. Otro método implica el uso de una reacción en tándem catalizada por cobre (I) de 2-bromoarilcetonas, alquinos terminales y CH3CN, que produce eficientemente isoquinolinas densamente funcionalizadas .
Métodos de Producción Industrial
La producción industrial de ISOTIQUIMIDA típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de sistemas catalíticos avanzados y reactores de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
ISOTIQUIMIDA experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son facilitadas por reactivos y condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: ISOTIQUIMIDA puede ser oxidada utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: La reducción de ISOTIQUIMIDA puede lograrse utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución que involucran ISOTIQUIMIDA a menudo utilizan reactivos como hidruro de sodio o diisopropilamida de litio (LDA) en condiciones anhidras.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de ISOTIQUIMIDA puede producir derivados de quinolina, mientras que la reducción puede producir derivados de isoquinolina.
Aplicaciones en Investigación Científica
ISOTIQUIMIDA tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Los derivados de ISOTIQUIMIDA se estudian por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de medicamentos, particularmente para atacar vías moleculares específicas.
Industria: ISOTIQUIMIDA se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales .
Aplicaciones Científicas De Investigación
ISOTIQUIMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
El mecanismo de acción de ISOTIQUIMIDA involucra su interacción con dianas y vías moleculares específicas. Puede actuar como un inhibidor o activador de ciertas enzimas, lo que lleva a cambios en los procesos celulares. Los objetivos y vías moleculares exactos dependen de la aplicación específica y la estructura del derivado de ISOTIQUIMIDA que se está estudiando .
Comparación Con Compuestos Similares
ISOTIQUIMIDA puede compararse con otros compuestos similares, como los derivados de isoquinolina y quinolina. Estos compuestos comparten estructuras químicas similares pero difieren en sus grupos funcionales y propiedades específicas. ISOTIQUIMIDA es único debido a su patrón de sustitución específico y la presencia de ciertos grupos funcionales que confieren actividades químicas y biológicas distintas .
Lista de Compuestos Similares
- Isoquinolina
- Quinolina
- Imidazol
- Piridina
ISOTIQUIMIDA destaca por su combinación única de propiedades, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
56717-18-1 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
4-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-6-13-10-8(7)3-2-4-9(10)11(12)14/h5-6,9H,2-4H2,1H3,(H2,12,14) |
Clave InChI |
PWPWEYFVLITGNU-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCC(C2=NC=C1)C(=S)N |
SMILES canónico |
CC1=C2CCCC(C2=NC=C1)C(=S)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal](/img/structure/B1622119.png)

![6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622121.png)
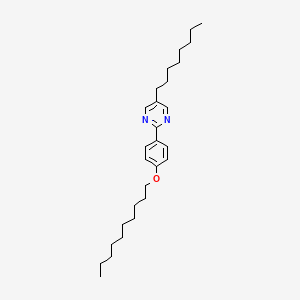

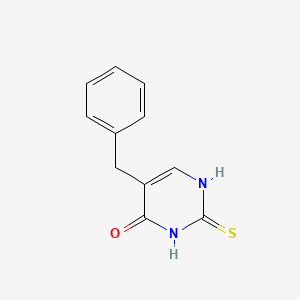
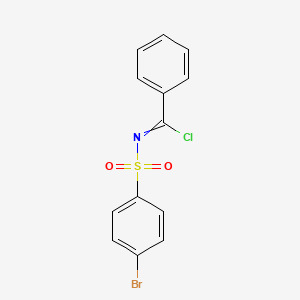
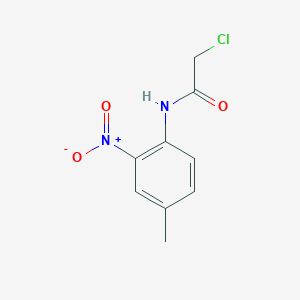

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/structure/B1622136.png)
